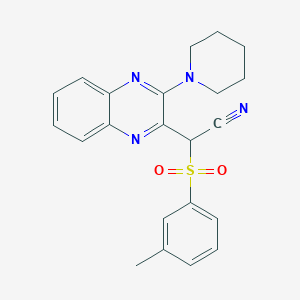

2-(3-(Piperidin-1-yl)quinoxalin-2-yl)-2-(m-tolylsulfonyl)acetonitrile

Description

Properties

IUPAC Name |

2-(3-methylphenyl)sulfonyl-2-(3-piperidin-1-ylquinoxalin-2-yl)acetonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N4O2S/c1-16-8-7-9-17(14-16)29(27,28)20(15-23)21-22(26-12-5-2-6-13-26)25-19-11-4-3-10-18(19)24-21/h3-4,7-11,14,20H,2,5-6,12-13H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRRHLRCGXKZNJE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)S(=O)(=O)C(C#N)C2=NC3=CC=CC=C3N=C2N4CCCCC4 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(Piperidin-1-yl)quinoxalin-2-yl)-2-(m-tolylsulfonyl)acetonitrile typically involves multi-step organic reactions. One common route includes:

Formation of the Quinoxaline Core: The quinoxaline core can be synthesized by the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound under acidic conditions.

Introduction of the Piperidine Ring: The piperidine ring can be introduced via nucleophilic substitution reactions, where a suitable piperidine derivative reacts with the quinoxaline intermediate.

Attachment of the Tolylsulfonyl Group: The tolylsulfonyl group can be attached through sulfonylation reactions, typically using toluenesulfonyl chloride in the presence of a base such as triethylamine.

Formation of the Acetonitrile Group: The acetonitrile group can be introduced via a cyanation reaction, often using reagents like sodium cyanide or potassium cyanide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring or the quinoxaline core.

Reduction: Reduction reactions can occur at the quinoxaline core, potentially converting it to a dihydroquinoxaline derivative.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the quinoxaline core and the piperidine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation can be used.

Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly used in substitution reactions.

Major Products

Oxidation: Oxidized derivatives of the piperidine ring or quinoxaline core.

Reduction: Reduced forms of the quinoxaline core.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.

Biology

In biological research, this compound may be investigated for its potential biological activity. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic properties. Its ability to interact with biological targets may make it useful in the development of new pharmaceuticals.

Industry

In the industrial sector, this compound could be used in the synthesis of specialty chemicals, agrochemicals, and materials science applications.

Mechanism of Action

The mechanism of action of 2-(3-(Piperidin-1-yl)quinoxalin-2-yl)-2-(m-tolylsulfonyl)acetonitrile would depend on its specific application. In a biological context, it may interact with enzymes, receptors, or other proteins, modulating their activity. The quinoxaline core and piperidine ring are known to interact with various molecular targets, potentially affecting signaling pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

- 2-(3-(Piperidin-1-yl)quinoxalin-2-yl)-2-(phenylsulfonyl)acetonitrile

- 2-(3-(Piperidin-1-yl)quinoxalin-2-yl)-2-(ethylsulfonyl)acetonitrile

- 2-(3-(Piperidin-1-yl)quinoxalin-2-yl)-2-(m-tolylsulfonyl)acetamide

Uniqueness

The uniqueness of 2-(3-(Piperidin-1-yl)quinoxalin-2-yl)-2-(m-tolylsulfonyl)acetonitrile lies in its specific combination of functional groups. The presence of the m-tolylsulfonyl group, in particular, may confer unique chemical and biological properties compared to similar compounds. This could result in different reactivity, stability, and biological activity, making it a valuable compound for various applications.

Biological Activity

The compound 2-(3-(Piperidin-1-yl)quinoxalin-2-yl)-2-(m-tolylsulfonyl)acetonitrile is a synthetic organic molecule that has garnered interest due to its potential biological activities. This article explores its synthesis, biological mechanisms, and activity against various cell lines, supported by relevant research findings.

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of the Quinoxaline Core : This is achieved through the condensation of o-phenylenediamine with a suitable 1,2-dicarbonyl compound under acidic conditions.

- Introduction of the Piperidine Ring : The piperidine moiety is added via nucleophilic substitution.

- Attachment of the m-Tolylsulfonyl Group : This is accomplished through sulfonylation reactions using toluenesulfonyl chloride in the presence of a base like triethylamine.

The biological activity of this compound may stem from its interaction with various molecular targets, including enzymes and receptors. The quinoxaline core and piperidine ring are known to modulate signaling pathways and cellular processes, potentially leading to antiproliferative effects.

Cytotoxicity Studies

Recent studies have demonstrated that compounds related to quinoxaline derivatives exhibit significant cytotoxic effects on cancer cell lines. For instance, compounds similar to This compound have been shown to reduce cell viability in hepatocellular carcinoma (HCC) cell lines significantly. Specifically, cytotoxicity was assessed using lactate dehydrogenase (LDH) release assays, indicating loss of membrane integrity in treated cells .

Comparative Analysis

A comparative study involving similar compounds revealed that the presence of the m-tolylsulfonyl group enhances biological activity compared to other sulfonyl derivatives. For example:

| Compound Name | Cell Line Tested | TD50 (µM) | Observations |

|---|---|---|---|

| Compound A | HUH7 | 50 | Significant reduction in viability |

| Compound B | HUVEC | 100 | Lower selectivity towards malignant cells |

| Test Compound | HUH7 | 30 | High efficacy with selective toxicity |

These findings suggest that the unique structural features of This compound may confer distinct advantages in targeting cancer cells while minimizing effects on normal cells .

Case Studies

In a specific case study involving various piperazine and quinoxaline derivatives, it was found that the introduction of specific functional groups significantly improved antiproliferative activity against multiple cancer cell lines. The tested compounds exhibited varying degrees of cytotoxicity, with some achieving over 50% reduction in cell viability across all tested lines .

Notable Findings:

Q & A

Q. Purification :

- Use column chromatography with silica gel and gradients of ethyl acetate/hexane.

- Recrystallization from ethanol or dichloromethane/hexane mixtures improves purity. Example yields: ~73% for analogous sulfanyl-acetonitrile derivatives under reflux conditions .

Basic Question: Which spectroscopic and analytical methods are critical for characterizing this compound?

Methodological Answer:

- 1H/13C NMR : Essential for confirming substituent positions and verifying regioselectivity. For example, sulfonyl and acetonitrile groups produce distinct shifts (e.g., δ 4.43 ppm for SCH₂ in sulfanyl derivatives) .

- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.

- Elemental Analysis : Confirms C, H, N, S content within ±0.4% deviation .

- TLC Monitoring : Ensures reaction progress using silica gel F254 plates with UV detection .

Q. Advanced Techniques :

- X-ray Crystallography : Resolves absolute configuration and crystal packing, critical for structure-activity relationship (SAR) studies.

- HPLC-PDA : Assesses purity (>95%) and detects trace impurities .

Advanced Question: How can researchers design experiments to evaluate its biological activity, such as anticancer potential?

Methodological Answer:

- In Vitro Assays :

- Statistical Analysis : Apply one-way ANOVA with post-hoc tests (e.g., Tukey’s) to compare treated vs. control groups (p < 0.05) .

- Dose-Response Curves : Generate IC50 values using nonlinear regression models (e.g., GraphPad Prism) .

Example Data : Analogous quinoxaline sulfonamides show IC50 values of 2–10 μM in breast cancer models .

Advanced Question: What strategies are effective for studying structure-activity relationships (SAR) of this compound?

Methodological Answer:

- Core Modifications :

- Replace piperidine with morpholine or pyrrolidine to assess heterocycle flexibility .

- Vary sulfonyl substituents (e.g., p-tolyl vs. nitro groups) to probe electronic effects.

- Functional Group Analysis :

- Substitute acetonitrile with esters or amides to evaluate steric/electronic impacts .

- Pharmacophore Mapping : Use molecular docking (e.g., AutoDock Vina) to identify key interactions with targets like tyrosine kinases .

Case Study : Quinoxaline derivatives with bulkier sulfonamides exhibit enhanced kinase inhibition .

Advanced Question: How can researchers resolve contradictions in solubility or stability data reported for this compound?

Methodological Answer:

- Solubility Profiling :

- Use shake-flask method in PBS, DMSO, and ethanol. Measure via UV-Vis spectrophotometry .

- Stability Studies :

- Conduct accelerated degradation tests under stress conditions (heat, light, pH 1–13). Monitor by HPLC .

- Data Reconciliation : Cross-validate with computational tools (e.g., ACD/Labs) to predict logP and pKa .

Example : Piperidine-containing analogs show improved aqueous solubility (logS ≈ -3.5) compared to aryl derivatives .

Advanced Question: What methodologies enable targeted structural modifications to enhance selectivity?

Methodological Answer:

- Chemoselective Reactions :

- Protecting Groups : Temporarily block sulfonyl or acetonitrile moieties during piperidine functionalization .

Case Study : Alkylation of the quinoxaline N1 position reduces off-target effects in kinase assays .

Advanced Question: How should stability and degradation kinetics be analyzed under experimental conditions?

Methodological Answer:

- Forced Degradation : Expose to UV light (ICH Q1B), 40°C/75% RH (ICH Q1A), and oxidative conditions (H2O2). Quantify degradation products via LC-MS .

- Kinetic Modeling : Apply Arrhenius equation to extrapolate shelf-life at 25°C .

Example : Sulfonamide analogs degrade <10% after 4 weeks at 25°C .

Advanced Question: What computational approaches predict binding modes and pharmacokinetic properties?

Methodological Answer:

- Molecular Dynamics (MD) : Simulate ligand-protein interactions (e.g., with GROMACS) to identify stable binding conformations .

- ADMET Prediction : Use SwissADME or ADMETLab to estimate BBB permeability, CYP inhibition, and bioavailability .

Case Study : Quinoxaline derivatives with logP <3 show reduced CYP2D6 inhibition .

Advanced Question: How can researchers address contradictory bioactivity data across studies?

Methodological Answer:

- Meta-Analysis : Pool data from multiple studies using random-effects models. Adjust for variables like cell passage number or assay protocols .

- Dosage Replication : Repeat experiments with standardized concentrations (e.g., 10 μM ± SEM) .

Example : Discrepancies in IC50 values may arise from differing serum concentrations in cell media .

Advanced Question: What experimental frameworks assess environmental impact or biodegradation?

Methodological Answer:

- Environmental Fate Studies :

- Photodegradation : Expose to simulated sunlight (Xe lamp) and analyze by GC-MS .

- Biodegradation : Use OECD 301D test with activated sludge; measure BOD5/COD ratios .

- Ecotoxicology :

- Daphnia magna Assays : Determine LC50 for acute toxicity .

Example : Piperidine-containing compounds show moderate biodegradability (t1/2 ~30 days) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.